![molecular formula C22H26F3N3O B2630313 (3R,4S)-N-[(1S)-1-[4-(dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide CAS No. 2362539-97-5](/img/structure/B2630313.png)
(3R,4S)-N-[(1S)-1-[4-(dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
描述
CWHM-1008 是一种新型的抗疟疾化合物,已显示出有希望的抗癌特性。 它已被研究用于其对肺腺癌 (LUAD) 细胞的影响,其中它通过 RAC-α 丝氨酸/苏氨酸蛋白激酶/雷帕霉素哺乳动物靶标 (Akt/mTOR) 轴诱导凋亡和保护性自噬 .
准备方法
CWHM-1008 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。 确切的合成路线和工业生产方法是专有的,未公开发布。 据了解,CWHM-1008 可以多种形式获得,包括固体和溶液,具有高纯度 .
化学反应分析
CWHM-1008 经历了几种类型的化学反应,包括:
氧化: 这种反应涉及化合物中电子的损失,通常由氧化剂促进。
还原: 这种反应涉及电子的获得,通常使用还原剂。
取代: 这种反应涉及用另一种官能团替换一种官能团,通常在特定条件下进行。
这些反应中常用的试剂和条件包括各种氧化剂和还原剂,以及催化剂以促进反应。 这些反应形成的主要产物取决于所用特定条件和试剂 .
科学研究应用
Antimalarial Activity
Recent studies have identified this compound as part of a novel class of orally efficacious antimalarial agents. The synthesis of various derivatives, including those with aryl substitutions, has been reported to enhance antimalarial potency. For instance, compounds structurally related to (3R,4S)-N-[(1S)-1-[4-(dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria .
Key Findings :
- Mechanism of Action : These compounds inhibit the growth of the malaria parasite by interfering with its metabolic pathways.
- Yield and Purity : Synthesis methods reported yields ranging from 54% to 75%, indicating efficient production processes .
Neuropharmacological Effects
The compound has also been investigated for its potential neuropharmacological effects. Its structural similarity to other known psychoactive agents suggests possible applications in treating neurological disorders.
Research Insights :
- Studies have indicated that modifications in the trifluoromethyl group can influence receptor binding affinities, potentially leading to new treatments for conditions such as anxiety and depression .
Synthetic Pathways
The synthesis of this compound has been achieved through various methods involving:
- Reagents : Utilization of N,N-dimethylbenzenamine and trifluoromethyl phenyl derivatives.
- Techniques : Employing techniques such as flash column chromatography for purification .
Characterization Techniques
Characterization of the synthesized compound typically involves:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
- High-Resolution Mass Spectrometry (HRMS) : Employed to determine molecular weight accurately .
作用机制
CWHM-1008 通过阻断 RAC-α 丝氨酸/苏氨酸蛋白激酶/雷帕霉素哺乳动物靶标 (Akt/mTOR) 途径发挥其作用。这种抑制导致 LUAD 细胞中凋亡的诱导和自噬通量的增强。 该化合物的作用机制涉及 p-Akt 和 p-mTOR 表达的下调,它们是 Akt/mTOR 途径的关键组成部分 .
相似化合物的比较
CWHM-1008 在作为抗疟疾和抗癌剂的双重作用中是独一无二的。 类似的化合物包括其他已显示出抗癌特性的抗疟疾药物,例如:
氯喹: 一种已研究其抗癌作用的抗疟疾药物。
羟氯喹: 另一种具有潜在抗癌特性的抗疟疾药物。
青蒿素: 一种众所周知的抗疟疾化合物,在癌症治疗中显示出希望。
生物活性
The compound (3R,4S)-N-[(1S)-1-[4-(dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide, often referred to as a pyrrolidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article explores its mechanism of action, pharmacodynamics, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolidine ring, dimethylamino and trifluoromethyl substituents. These features contribute to its interaction with biological targets.
Research indicates that this compound acts primarily as a receptor antagonist . It has been shown to interact with various G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways. Specifically, its antagonistic properties have been linked to modulation of neurotransmitter systems involved in mood regulation and cognitive functions.
Pharmacological Effects
- Neurotransmitter Modulation : The compound exhibits significant activity in modulating neurotransmitter levels, particularly in the dopaminergic and serotonergic systems.
- Anti-inflammatory Properties : Studies suggest that it may also possess anti-inflammatory effects, making it a candidate for further investigation in conditions like neuroinflammation.
- Potential Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, although further research is necessary to confirm these findings.
Case Studies
- Study on Neurotransmitter Effects : A study conducted on animal models demonstrated that administration of the compound resulted in altered dopamine levels in the striatum, suggesting potential applications in treating disorders like schizophrenia .
- Anti-inflammatory Activity Assessment : In vitro assays revealed that the compound reduced pro-inflammatory cytokine production in activated microglia, indicating its potential utility in neurodegenerative diseases .
Data Tables
常见问题
Q. Basic: What is the recommended multi-step synthetic route for this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically begins with (S)-piperidine-2-carboxylic acid methyl ester hydrochloride, followed by condensation with substituted benzaldehydes (e.g., 4-(dimethylamino)phenyl ethylamine). Key steps include:
- Step 1: Formation of the pyrrolidine backbone via stereoselective cyclization (e.g., using EDC·HCl and HOBt·H₂O for amide coupling) .
- Step 2: Introduction of the trifluoromethylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3: Chiral resolution using chiral HPLC or enzymatic methods to isolate the (3R,4S) configuration .
Critical intermediates include the methyl ester precursor and the benzaldehyde-derived Schiff base.
Q. Basic: Which analytical techniques are prioritized for structural validation and purity assessment?
Methodological Answer:
- 1H/13C NMR: Assign stereochemistry using coupling constants (e.g., vicinal coupling in pyrrolidine) and NOE experiments .
- X-ray Crystallography: Resolve absolute configuration for crystalline intermediates .
- HPLC-MS: Quantify enantiomeric purity (>98%) using chiral columns (e.g., Chiralpak IA/IB) and mobile phases like hexane/isopropanol .
Q. Advanced: How can enantiomeric excess (ee) be optimized during synthesis?
Methodological Answer:
- Catalytic Asymmetric Synthesis: Use chiral catalysts like Singh’s catalyst (Evans-type oxazaborolidines) to enhance stereocontrol during pyrrolidine ring formation .
- Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) or transition-metal catalysts to selectively convert undesired enantiomers .
- Process Monitoring: Track ee in real-time via inline FTIR or polarimetry during critical steps like amide bond formation .
Q. Advanced: What strategies mitigate metabolic instability in pharmacokinetic studies?
Methodological Answer:
- Trifluoromethyl Group Effects: Leverage the compound’s 4-(trifluoromethyl)phenyl moiety to resist oxidative metabolism (e.g., CYP450 inhibition assays) .
- Deuterium Exchange: Replace labile hydrogens in the pyrrolidine ring with deuterium to prolong half-life .
- In Vitro Models: Test stability in human liver microsomes (HLMs) and hepatocytes, using LC-MS to identify major metabolites .
Q. Advanced: How can molecular docking predict target engagement for this compound?
Methodological Answer:
- Target Selection: Prioritize receptors with hydrophobic pockets (e.g., GPCRs or kinases) due to the compound’s trifluoromethyl and dimethylamino groups.
- Docking Workflow:
Q. Basic: How should hygroscopic intermediates be handled during synthesis?
Methodological Answer:
- Storage: Use desiccated environments (argon/vacuum) for moisture-sensitive intermediates like the free base of the pyrrolidine carboxamide .
- Purification: Perform column chromatography under anhydrous conditions (e.g., activated molecular sieves in DCM/MeOH) .
Q. Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis: Cross-reference IC₅₀ values across assays (e.g., kinase inhibition vs. cellular proliferation) using tools like ChemBL.
- Orthogonal Assays: Confirm target specificity via CRISPR knockdown or SPR binding kinetics .
- Batch Variability Checks: Analyze enantiomeric purity and counterion effects (e.g., hydrochloride vs. free base) .
Q. Advanced: What crystallographic methods determine binding modes in target proteins?
Methodological Answer:
- Co-Crystallization: Soak the compound into protein crystals (e.g., kinases) at 10–20 mM in PEG-containing buffers .
- Data Collection: Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) structures.
- Electron Density Maps: Refine with Phenix or CCP4 to resolve trifluoromethyl group orientation .
Q. Basic: How to develop a stability-indicating HPLC method for this compound?
Methodological Answer:
- Column: C18 (250 mm × 4.6 mm, 5 μm) with a gradient of 0.1% TFA in water/acetonitrile.
- Detection: UV at 254 nm (for aromatic/trifluoromethyl groups) and 210 nm (amide bonds).
- Forced Degradation: Expose to acid (0.1 M HCl), base (0.1 M NaOH), and peroxide (3% H₂O₂) to validate method robustness .
Q. Advanced: How does the stereochemistry influence in vitro vs. in vivo activity?
Methodological Answer:
属性
IUPAC Name |
(3R,4S)-N-[(1S)-1-[4-(dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O/c1-14(15-6-10-18(11-7-15)28(2)3)27-21(29)20-13-26-12-19(20)16-4-8-17(9-5-16)22(23,24)25/h4-11,14,19-20,26H,12-13H2,1-3H3,(H,27,29)/t14-,19+,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAUPWAOLQXQJZ-KPOBHBOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)NC(=O)C2CNCC2C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N(C)C)NC(=O)[C@H]2CNC[C@@H]2C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。